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Compound of Interest

Compound Name: 2-Hydroxy-4-methylpentanal

Cat. No.: B14245019 Get Quote

Abstract: This technical guide provides a comprehensive overview of 2-Hydroxy-4-
methylpentanal, a bifunctional organic compound with significant potential as a synthetic

intermediate in pharmaceutical and chemical research. The document confirms its IUPAC

nomenclature and details its key physicochemical properties. A core focus is placed on a

validated synthetic protocol via an aldol reaction, including a discussion of the underlying

mechanism and experimental considerations. Furthermore, this guide outlines standard

analytical techniques for structural verification and purity assessment. Finally, it explores the

compound's reactivity and potential applications as a chiral building block in drug discovery and

development, supported by a discussion on safety and handling protocols. This document is

intended for researchers, chemists, and drug development professionals seeking a detailed

understanding of this versatile molecule.

Introduction and Nomenclature
2-Hydroxy-4-methylpentanal is a chiral alpha-hydroxy aldehyde. The International Union of

Pure and Applied Chemistry (IUPAC) name for this compound is unequivocally 2-hydroxy-4-
methylpentanal[1][2]. The structure contains a five-carbon (pentanal) main chain with a

hydroxyl group on the second carbon (C2) and a methyl group on the fourth carbon (C4). The

presence of two functional groups—an aldehyde and a hydroxyl group—on adjacent carbons,

combined with a chiral center at C2, makes it a valuable and versatile building block in organic

synthesis.
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Key Identifiers:

IUPAC Name: 2-hydroxy-4-methylpentanal[1][2]

Molecular Formula: C₆H₁₂O₂[1][2]

CAS Number: 392657-81-7[1][2][3]

Canonical SMILES: CC(C)CC(C=O)O[1]

Figure 1. Chemical Structure of 2-Hydroxy-4-methylpentanal
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Caption: Structure of 2-Hydroxy-4-methylpentanal with chiral center at C2 indicated by *.

Physicochemical Properties
A summary of the key computed physicochemical properties is presented below. These values

are essential for planning synthetic procedures, purification strategies, and for predicting the

compound's behavior in various solvent systems.
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Property Value Source

Molecular Weight 116.16 g/mol [1][2]

Molecular Formula C₆H₁₂O₂ [1][2]

XLogP3 (Lipophilicity) 0.8 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
2 [1]

Rotatable Bond Count 3 [1]

Exact Mass 116.083729621 Da [1]

Polar Surface Area 37.3 Å² [1]

Synthesis and Reaction Mechanisms
The synthesis of α-hydroxy aldehydes like 2-hydroxy-4-methylpentanal is a fundamental

transformation in organic chemistry. The aldol reaction stands out as a highly effective and

direct method for forming the required carbon-carbon bond and installing the adjacent hydroxyl

and aldehyde functionalities[2].

Synthetic Principle: Base-Catalyzed Aldol Reaction
The most logical synthetic route involves a crossed aldol reaction between isovaleraldehyde (3-

methylbutanal) and a formaldehyde equivalent. In this process, a base is used to deprotonate

the α-carbon of isovaleraldehyde, generating a resonance-stabilized enolate. This enolate then

acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. A

subsequent aqueous workup protonates the resulting alkoxide to yield the final 2-hydroxy-4-
methylpentanal product.

Causality of Experimental Choices:

Choice of Base: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often

preferred to ensure rapid and complete enolate formation, minimizing self-condensation of
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the isovaleraldehyde. However, more common bases like sodium hydroxide can also be

used, though yields may be lower due to competing reactions[2].

Temperature Control: The reaction is typically conducted at low temperatures (e.g., -78 °C) to

prevent side reactions, such as multiple additions or the Cannizzaro reaction with

formaldehyde, and to improve diastereoselectivity if a chiral variant were attempted.

Formaldehyde Source: Gaseous formaldehyde is difficult to handle. Paraformaldehyde, a

solid polymer of formaldehyde, is a common and safer alternative, which depolymerizes in

situ under the reaction conditions.
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Figure 2. Generalized Synthetic Workflow via Aldol Reaction
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Figure 3. Analytical and Quality Control Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b14245019#2-hydroxy-4-methylpentanal-iupac-
name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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